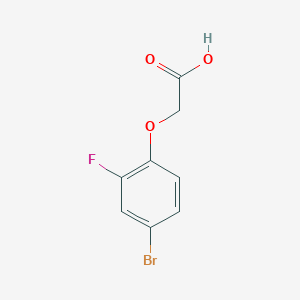

(4-Bromo-2-fluoro-phenoxy)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXDHKIIFGVHOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368669 |

Source

|

| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-90-1 |

Source

|

| Record name | 2-(4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Phenoxyacetic Acids

An In-Depth Technical Guide to (4-Bromo-2-fluoro-phenoxy)-acetic acid (CAS: 451-90-1)

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated phenoxyacetic acid derivative with significant potential in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its emerging applications as a versatile chemical intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the strategic use of this compound in modern research endeavors.

Phenoxyacetic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents across various classes, including anti-inflammatory, antibacterial, and antihypertensive drugs.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the phenoxy ring system is a well-established tactic in drug design. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of fluorine can enhance metabolic stability and binding affinity, while bromine can provide a site for further chemical modification or contribute to binding interactions.[2]

This compound (CAS No. 451-90-1) is a prime example of such a strategically halogenated intermediate. Its unique substitution pattern makes it a valuable building block for creating complex molecules with precisely tuned biological activities, enabling medicinal chemists to explore novel chemical spaces in the pursuit of next-generation therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 451-90-1 | [3] |

| Molecular Formula | C₈H₆BrFO₃ | [3] |

| Molecular Weight | 249.03 g/mol | [3] |

| IUPAC Name | 2-(4-Bromo-2-fluorophenoxy)acetic acid | [3] |

| Appearance | Solid | [4] |

| Melting Point | 113 °C (Solvent: Benzene) | [3] |

| Boiling Point | 343.2 °C at 760 mmHg | [3] |

| Flash Point | 161.4 °C | [3] |

| Polar Surface Area (PSA) | 46.53 Ų | [3] |

| LogP (XLogP3) | 2.05 | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of the corresponding phenol with a haloacetic acid derivative under basic conditions. The causality behind this choice is the high nucleophilicity of the phenoxide ion generated in situ, which readily displaces the halide from the acetic acid moiety.

General Synthetic Scheme

The reaction proceeds by deprotonating the starting material, 4-Bromo-2-fluorophenol, with a suitable base to form a phenoxide. This nucleophile then attacks the electrophilic carbon of an acetate synthon, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Addition of Reagent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup (Ester Isolation): After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-2-fluoro-phenoxy)acetate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature for 2-4 hours or until TLC indicates complete hydrolysis of the ester.

-

Acidification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.

-

Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or benzene) can be performed to achieve high purity.[3]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for constructing novel bioactive molecules.

As a Key Building Block

The compound serves as an excellent starting point for synthesizing more complex drug candidates. The carboxylic acid handle allows for standard amide bond couplings, esterifications, or reductions. The bromine atom is particularly useful, providing a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can introduce further molecular diversity.

Potential as a PPAR Agonist Scaffold

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play critical roles in regulating glucose and lipid metabolism.[5][6] Agonists of PPARs are used to treat metabolic diseases like type 2 diabetes. Phenoxyacetic acid derivatives have been identified as effective scaffolds for activating PPARs.[1] The specific substitution pattern of this compound may offer a unique profile of selectivity and potency for different PPAR isoforms (PPARα, PPARγ, PPARβ/δ). Dual PPARα/γ agonists, for instance, can improve lipid profiles while also enhancing insulin sensitivity.[6]

Mechanism of Action: PPAR Activation Pathway

When a PPAR agonist like a phenoxyacetic acid derivative enters a cell, it binds to a PPAR isoform in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation, leading to the therapeutic effect.[5][6]

Caption: Simplified signaling pathway for PPAR activation by an agonist.

In Vitro Assay: PPARα Activation Assay Protocol

To evaluate the potential of this compound or its derivatives as PPARα agonists, a cell-based reporter assay is a standard method.

Experimental Workflow Diagram

Caption: Workflow for a cell-based PPARα reporter gene assay.

Step-by-Step Methodology

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate and grow to 70-80% confluency.

-

Transfection: Co-transfect the cells with a plasmid encoding the full-length human PPARα and a reporter plasmid containing multiple copies of a PPRE driving the expression of a luciferase gene. A plasmid for constitutive expression of Renilla luciferase can be included for normalization.

-

Compound Preparation: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. A known PPARα agonist, such as GW590735, should be used as a positive control.[7] A vehicle control (e.g., 0.1% DMSO) must also be included.

-

Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions and controls.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a CO₂ incubator.

-

Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Conclusion and Future Outlook

This compound, CAS 451-90-1, is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique halogenation pattern provides a synthetically versatile and functionally significant scaffold for developing novel therapeutics, particularly in the area of metabolic diseases via PPAR modulation. The protocols and insights provided in this guide serve as a foundational resource for scientists looking to leverage the strategic advantages of this compound. Future research will likely focus on expanding the library of derivatives synthesized from this core and exploring their therapeutic potential against a wider range of biological targets.

References

-

Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2023). PPAR agonists for the treatment of neuroinflammatory diseases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC. Retrieved from [Link]

-

Redox. (2023). Safety Data Sheet Trichloroisocyanuric acid. Retrieved from [Link] (Note: This is a representative SDS for general safety principles).

-

Castrol. (n.d.). SAFETY DATA SHEET. Retrieved from [Link] (Note: This is a representative SDS for general safety principles).

-

PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link] (Note: This is for a related compound to infer potential hazards).

Sources

- 1. jetir.org [jetir.org]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-2-fluorophenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. PPAR agonists for the treatment of neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ProductCode: 450717 Product Name: [msdspds.castrol.com]

- 9. redox.com [redox.com]

- 10. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of phenoxyacetic acid derivatives, intended for researchers, scientists, and professionals in drug development and agrochemical science. This document moves beyond a simple recitation of facts to offer a nuanced understanding of the structure-activity relationships, mechanisms of action, and the practical methodologies used to evaluate these versatile compounds.

Introduction: The Enduring Relevance of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid, a seemingly simple O-phenyl derivative of glycolic acid, serves as the foundational scaffold for a vast array of biologically active molecules.[1] Historically recognized for its profound impact on agriculture as a synthetic auxin herbicide, the phenoxyacetic acid core has proven to be a privileged structure in medicinal chemistry.[1][2] Its derivatives have been successfully developed into drugs for a range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antihypertensive agents.[1][2] This guide will dissect the chemical features that impart such a broad spectrum of activities and provide the technical framework for future research and development in this dynamic field.

The versatility of the phenoxyacetic acid moiety stems from its unique combination of an aromatic ring, an ether linkage, and a carboxylic acid group. This arrangement allows for systematic modifications to tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby influencing its interaction with biological targets.

Herbicidal Activity: The Classic Application

The most well-known application of phenoxyacetic acid derivatives is in agriculture as selective herbicides for the control of broadleaf weeds.[3] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1]

Mechanism of Action: Disrupting Hormonal Balance

At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal regulatory systems, leading to uncontrolled and disorganized growth. This disruption manifests as epinastic bending of leaves and stems, callus tissue formation, and ultimately, plant death. The selectivity towards dicotyledonous (broadleaf) plants is attributed to differences in auxin transport, metabolism, and receptor sensitivity compared to monocotyledonous (grass) species.[4]

The molecular mechanism involves the binding of the phenoxyacetic acid derivative to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors derepresses the expression of auxin-responsive genes, triggering the cascade of events that lead to herbicidal effects.

Diagram: Simplified Auxin Signaling Pathway and Herbicidal Action

Caption: Herbicidal action of phenoxyacetic acids via the auxin pathway.

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[3]

| Substituent Position | Effect on Activity | Example |

| 2-position (ortho) | Generally increases activity. | 2-chlorophenoxyacetic acid (2-CPA) |

| 4-position (para) | Significantly increases activity. | 4-chlorophenoxyacetic acid (4-CPA) |

| 2,4-disubstitution | Potent herbicidal activity. | 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 2,4,5-trisubstitution | High herbicidal activity. | 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| Methyl group at 2-position | Enhances activity and selectivity. | 4-chloro-2-methylphenoxyacetic acid (MCPA) |

Table 1: Influence of Aromatic Ring Substitution on Herbicidal Activity.

Studies have shown that the introduction of chlorine atoms into the aromatic ring increases the reactivity and biological activity of the molecule.[3] Specifically, disubstituted derivatives with chlorine atoms, such as 2,4-D, exhibit high cytotoxicity.[3]

Therapeutic Potential: A Scaffold for Drug Discovery

The phenoxyacetic acid core is a versatile pharmacophore that has been extensively explored for various therapeutic applications.[1][2] Its derivatives have shown promise as anti-inflammatory, antimicrobial, anticancer, and antiepileptic agents.

Anti-inflammatory and Analgesic Activity

Phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[5] Some derivatives exhibit selective inhibition of COX-2, which is desirable as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[5]

For instance, certain novel phenoxyacetic acid derivatives have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range.[5] In vivo studies have confirmed their anti-inflammatory and analgesic effects, with a reduction in paw edema and an increased pain latency period in animal models.[5]

Antimicrobial Activity

A wide range of phenoxyacetic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][6] The incorporation of various heterocyclic moieties, such as pyrazoline and thiazine, onto the phenoxyacetic acid scaffold has yielded compounds with significant antimicrobial activity.[6]

The exact mechanism of antimicrobial action can vary depending on the specific derivative but may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, some pyrazoline derivatives of phenoxyacetic acid have shown better inhibition of both Gram-positive and Gram-negative bacteria compared to the standard drug chloramphenicol.[6]

Anticancer Activity

The phenoxyacetic acid scaffold has emerged as a promising template for the design of novel anticancer agents.[1][7] Derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and hepatocellular carcinoma.[1][7]

The proposed mechanisms of anticancer activity are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and targeting specific enzymes like poly (ADP-ribose) polymerase-1 (PARP-1).[7] For example, a 4-Cl-phenoxyacetic acid derivative showed high cytotoxic activity against breast cancer cells, while other derivatives have been effective against HeLa cells.[1] Some phenoxyacetamide derivatives have exhibited impressive cytotoxic effects on the HepG2 cell line, with IC50 values in the low micromolar range.[7]

Antiepileptic Activity

Recent research has focused on the development of phenoxyacetic acid derivatives as potential antiepileptic drugs (AEDs).[8] The rationale behind this approach is to create dual-action compounds that can both suppress seizure activity and address the underlying neuroinflammation often associated with epilepsy.[8]

The pharmacological actions of AEDs typically involve the enhancement of GABAergic inhibitory neurotransmission, inhibition of glutamatergic excitatory signaling, or modulation of voltage-gated ion channels.[8] By incorporating the phenoxyacetic acid scaffold, researchers aim to develop novel agents with improved efficacy and fewer side effects compared to existing treatments.[8]

Experimental Methodologies

The exploration of phenoxyacetic acid derivatives necessitates robust and reproducible experimental protocols for their synthesis and biological evaluation.

General Synthesis of Phenoxyacetic Acid Derivatives

A common method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.

Diagram: General Synthetic Scheme for Phenoxyacetic Acid Derivatives

Caption: A typical workflow for the synthesis of phenoxyacetic acid derivatives.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the substituted phenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., anhydrous potassium carbonate, sodium hydride).

-

Addition of Alkylating Agent: Add an ethyl α-haloacetate (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or under reflux for a specified period (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Workup: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Saponification: Reflux the mixture for several hours to facilitate the saponification of the ester.

-

Acidification and Isolation: After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the phenoxyacetic acid derivative.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure compound.

In Vitro Biological Assays

4.2.1. Antimicrobial Activity Assessment (Disc Diffusion Method)

-

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Application of Test Compounds: Impregnate sterile filter paper discs with known concentrations of the synthesized phenoxyacetic acid derivatives.

-

Incubation: Place the discs on the inoculated agar surface and incubate the plates at the appropriate temperature for 24-48 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

4.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Future research will likely focus on the synthesis of more complex and targeted derivatives, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The development of derivatives with dual or multiple biological activities, such as combined anti-inflammatory and anticancer properties, represents a particularly exciting avenue of investigation.

References

-

Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.org. Retrieved January 23, 2026, from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Physical and chemical properties of phenoxyacetic acid herbicides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of (4-Bromo-2-fluoro-phenoxy)-acetic acid

This guide provides a comprehensive overview of the essential safety and handling protocols for (4-Bromo-2-fluoro-phenoxy)-acetic acid (CAS No. 451-90-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, handling procedures, and emergency responses. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates data from structurally similar phenoxyacetic acid derivatives and general principles of chemical safety to establish a robust framework for its safe utilization.

Section 1: Chemical and Physical Properties

This compound is a halogenated phenoxyacetic acid derivative. Its core structure is a foundational element in various pharmacologically active molecules.[1] A thorough understanding of its physical and chemical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 451-90-1 | [2] |

| Molecular Formula | C₈H₆BrFO₃ | [2] |

| Molecular Weight | 249.03 g/mol | [2] |

| Melting Point | 113 °C | [2] |

| Boiling Point | 343.2 °C at 760 mmHg | [2] |

| Flash Point | 161.4 °C | [2] |

Section 2: Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Skin Corrosion/Irritation: Based on data for similar halogenated acetic acid derivatives, this compound is expected to be corrosive or at least a significant irritant to the skin.[4][5][6]

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[4][5][6]

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[3]

-

Acute Oral Toxicity: Phenoxyacetic acid is harmful if swallowed.[3] The bromo- and fluoro-substituents may alter the toxicity profile.

-

Potential for Genotoxicity: Studies on substituted phenoxyacetic acids have indicated that the nature and position of halogen substituents can influence cytotoxic and mutagenic effects.[7][8]

The following workflow illustrates the risk assessment process to be undertaken before handling this compound.

Caption: Decision diagram for selecting appropriate PPE.

3.3. General Hygiene and Handling Practices

-

Avoid the formation of dust and aerosols. [3][9]* Wash hands thoroughly after handling. * Do not eat, drink, or smoke in areas where the chemical is handled. * Ensure eyewash stations and safety showers are readily accessible. [10] 3.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area. [5][9]* Store away from incompatible materials such as strong oxidizing agents and bases. [9]* Keep in a designated corrosives cabinet.

Section 4: Emergency Procedures

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6][9] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [6][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6][9] |

4.2. Spill Response

The procedure for cleaning up a spill of this compound should be executed with precision and caution.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

-

Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 3.2.

-

Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand). [4]4. Neutralize (if applicable and trained): For acidic compounds, a neutralizing agent for acid spills can be cautiously applied.

-

Absorb and Collect: Absorb the spilled material with an inert absorbent. Place the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal. [4]6. Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.

-

Dispose of Waste: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [5]8. Report the Incident: Report the spill to the appropriate safety officer or department.

Section 5: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. [5]Containers should be clearly labeled with the chemical name and associated hazards. Follow all institutional and regulatory guidelines for the disposal of chemical waste.

Section 6: Conclusion

While this compound is a valuable compound in research and development, its safe handling is of utmost importance. By understanding its potential hazards based on the available data for analogous compounds and by rigorously adhering to the protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with any chemical substance.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: BROMOACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

-

JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

V. G. Georgieva, et al. (n.d.). Genotoxic effect of substituted phenoxyacetic acids. PubMed. Retrieved from [Link]

-

CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Genotoxic effect of substituted phenoxyacetic acids. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. echemi.com [echemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Spectral Data of (4-Bromo-2-fluoro-phenoxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound (4-Bromo-2-fluoro-phenoxy)-acetic acid. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive interpretation. This approach is designed to empower researchers in their identification, characterization, and quality control efforts.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 451-90-1) is a halogenated phenoxyacetic acid derivative with the molecular formula C₈H₆BrFO₃.[1] Its structure, featuring a substituted aromatic ring linked to a carboxylic acid moiety via an ether linkage, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity, as well as for its application in fields such as drug discovery and materials science, where related halophenoxy acids have shown biological activity.

The following sections will delve into the predicted spectral characteristics of this molecule, providing a foundational understanding for researchers working with this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the oxygen of the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Aromatic (H-3) | 7.3 - 7.5 | Doublet of doublets (dd) | JH-F ≈ 8-10, JH-H ≈ 2-3 |

| Aromatic (H-5) | 7.1 - 7.3 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-H ≈ 2-3 |

| Aromatic (H-6) | 6.9 - 7.1 | Doublet of doublets (dd) | JH-F ≈ 4-6, JH-H ≈ 8-9 |

| Methylene (-OCH₂-) | 4.7 - 4.9 | Singlet | - |

Causality Behind Predictions:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift due to hydrogen bonding and the acidity of the proton.

-

The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at position 2 will have a significant effect on the adjacent protons (H-3 and H-6).

-

The methylene protons of the acetic acid side chain are adjacent to an electron-withdrawing oxygen atom, causing them to appear at a relatively downfield position as a sharp singlet.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution of the complex aromatic region.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, O).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Aromatic (C-1, C-O) | 150 - 155 (d, JC-F ≈ 240-250 Hz) |

| Aromatic (C-2, C-F) | 145 - 150 (d, JC-F ≈ 10-15 Hz) |

| Aromatic (C-4, C-Br) | 115 - 120 |

| Aromatic (C-3, C-5, C-6) | 110 - 130 |

| Methylene (-OCH₂-) | 65 - 70 |

Causality Behind Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field.

-

The aromatic carbons will show a range of chemical shifts. The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large coupling constant, while other carbons in the ring will also exhibit smaller C-F couplings. The carbon attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon.

-

The methylene carbon will be in the typical range for a carbon atom single-bonded to an oxygen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| C-O-C stretch (Ether) | 1200 - 1250 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-Br stretch | 500 - 600 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| Aromatic C-H bend (out-of-plane) | 800 - 900 | Strong |

Causality Behind Predictions:

-

The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state.

-

The strong C=O stretch is a definitive indicator of the carboxylic acid functional group.

-

The C-O-C stretch of the ether linkage and the C-F stretch are expected to be strong and in the fingerprint region.

-

The C-Br stretch will appear at a lower wavenumber due to the heavier mass of the bromine atom.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal).

-

Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (249.03 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 248 and 250, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragment Ions: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the ether bond.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| m/z | Predicted Fragment |

| 248/250 | [M]⁺ (Molecular ion) |

| 203/205 | [M - COOH]⁺ |

| 188/190 | [M - OCH₂COOH]⁺ |

| 109 | [C₆H₄FO]⁺ |

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable technique.

-

Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. Both positive and negative ion modes should be explored.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Integration and Structural Confirmation

The definitive structural confirmation of this compound comes from the synergistic interpretation of all three spectroscopic techniques.

Caption: Integrated workflow for structural confirmation.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can more effectively characterize this molecule, ensure its purity, and advance their scientific endeavors. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectral data.

References

Sources

Methodological & Application

Topic: Advanced Analytical Protocols for the Quantification of (4-Bromo-2-fluoro-phenoxy)-acetic acid

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for (4-Bromo-2-fluoro-phenoxy)-acetic acid

This compound (CAS No. 451-90-1) is a halogenated phenoxyacetic acid derivative.[1] Molecules of this class are pivotal as intermediates in pharmaceutical synthesis and can also appear as process-related impurities or degradation products.[2][3][4] Given the stringent regulatory landscape governing pharmaceutical quality, the ability to accurately and reliably quantify such compounds at trace levels is not merely a procedural step but a cornerstone of ensuring product safety and efficacy.[5][6][7]

This application note provides a comprehensive guide to two robust, validated analytical methods for the quantification of this compound: a primary high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis. As a senior application scientist, this guide moves beyond a simple recitation of steps; it delves into the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. This approach empowers researchers to adapt and troubleshoot effectively, transforming a protocol into a self-validating analytical system.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development. The presence of a carboxylic acid group dictates the pH-dependent extraction behavior, while the aromatic ring provides a chromophore for UV detection and a site for predictable mass spectrometric fragmentation.

| Property | Value | Source |

| CAS Number | 451-90-1 | [1] |

| Molecular Formula | C₈H₆BrFO₃ | [1] |

| Molecular Weight | 249.03 g/mol | [1] |

| Melting Point | 113 °C | [1] |

| Boiling Point | 343.2 °C at 760 mmHg | [1] |

| Structure | A phenoxyacetic acid moiety with bromo and fluoro substitutions on the phenyl ring. |

Method 1: High-Sensitivity Quantification by LC-MS/MS

Principle of the Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this application due to its exceptional sensitivity, specificity, and high-throughput capabilities.[8][9] The method involves direct injection of a prepared extract, minimizing sample handling and eliminating the need for chemical derivatization. We will utilize reversed-phase chromatography to separate the analyte from matrix components, followed by electrospray ionization (ESI) in negative ion mode, which is highly efficient for acidic molecules. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides two layers of mass filtering for unparalleled specificity.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification of the analyte.

Detailed Protocol: LC-MS/MS

1. Reagents and Standard Preparation

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (99%+), Water (18.2 MΩ·cm), Ethyl Acetate (HPLC grade), Hydrochloric Acid (concentrated).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standards (0.1 ng/mL to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

2. Sample Preparation: pH-Driven Liquid-Liquid Extraction (LLE)

-

Rationale: This LLE protocol leverages the analyte's acidic nature. By acidifying the aqueous sample to a pH well below the carboxylic acid's pKa (~3-4), the molecule becomes protonated (neutral), dramatically increasing its solubility in a non-polar organic solvent like ethyl acetate.

-

Procedure:

-

Accurately weigh a sample containing the analyte and dissolve it in 10 mL of 18.2 MΩ·cm water.

-

Adjust the pH of the aqueous sample to ~2.0 using 1M HCl.

-

Add 10 mL of ethyl acetate, cap the vial, and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to achieve complete phase separation.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.

-

3. Instrumental Analysis

-

System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

| LC Parameter | Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure the analyte remains protonated for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |

| Gradient | 10% B to 95% B over 5 min | Ensures elution of the analyte while cleaning the column of late-eluting contaminants. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[9] |

| Injection Volume | 5 µL |

| MS/MS Parameter | Setting | Rationale |

| Ionization Mode | ESI Negative | Best for deprotonating acidic compounds. |

| Precursor Ion [M-H]⁻ | m/z 247.9 / 249.9 | Deprotonated molecule. The two masses represent the bromine isotopes (⁷⁹Br/⁸¹Br). |

| Product Ions (MRM) | Quantifier: m/z 203.9 / 205.9Qualifier: m/z 124.0 | Quantifier corresponds to loss of CO₂. Qualifier corresponds to the bromofluorophenoxide ion. |

| Collision Energy | Optimize experimentally | Typically 15-25 eV. |

4. Method Validation Summary The method should be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[10][11]

| Parameter | Typical Performance Target |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Quantification (LOQ) | ≤ 0.1 ng/mL[8] |

| Limit of Detection (LOD) | ≤ 0.03 ng/mL[8] |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Method 2: Orthogonal Confirmatory Analysis by GC-MS

Principle of the Method: GC-MS serves as an excellent orthogonal technique to confirm the identity and quantity of the analyte. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert it into a thermally stable and volatile ester. We will use pentafluorobenzyl bromide (PFBBr) for derivatization, which creates a derivative with excellent chromatographic properties and a high mass that shifts it away from low-mass background interference.[12] This derivative is also highly sensitive for electron capture detection (ECD), offering an alternative detection strategy.[12]

Experimental Workflow for GC-MS Analysis

Sources

- 1. echemi.com [echemi.com]

- 2. jetir.org [jetir.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 6. cormica.com [cormica.com]

- 7. particle.dk [particle.dk]

- 8. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. demarcheiso17025.com [demarcheiso17025.com]

- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated GC-MS Method for the Quantitative Analysis of Phenoxyacetic Acid Derivatives in Environmental Samples

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of phenoxyacetic acid derivatives, a class of widely used herbicides, in environmental water samples. The protocol is designed for researchers, analytical scientists, and environmental monitoring professionals requiring a sensitive, specific, and reproducible analytical workflow. The methodology is grounded in established protocols, such as U.S. EPA Method 8151A, and provides in-depth explanations for critical experimental choices, from sample preparation and derivatization to instrumental analysis and data interpretation.[1][2] This guide includes a step-by-step protocol for sample extraction, derivatization via methylation, optimized GC-MS parameters, and a comprehensive overview of method validation to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of Phenoxyacetic Acids

Phenoxyacetic acid derivatives, including compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are systemic herbicides used globally for broadleaf weed control.[3] Their presence and persistence in water sources are of significant environmental and public health concern, necessitating reliable and sensitive analytical methods for their monitoring at trace levels.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high chromatographic resolution and definitive compound identification. However, the inherent chemical properties of phenoxyacetic acids—namely their polarity and low volatility due to the carboxylic acid functional group—preclude their direct analysis by GC.[4] Therefore, a critical step in the analytical workflow is the chemical derivatization of the target analytes to increase their volatility and improve their chromatographic behavior.[4][5] This application note will focus on a widely accepted methylation strategy to convert the acidic herbicides into their more volatile methyl ester counterparts.[6][7]

The Analytical Workflow: A Conceptual Overview

The entire process, from sample collection to final data analysis, follows a logical sequence designed to ensure the accurate quantification of phenoxyacetic acid derivatives. Each stage is optimized to maximize recovery, ensure analyte stability, and achieve the desired sensitivity and selectivity.

Figure 1: Overall workflow for the GC-MS analysis of phenoxyacetic acids.

Detailed Protocols and Methodologies

This section provides a step-by-step guide for the analysis. The procedures are based on the principles outlined in U.S. EPA Method 8151A.[1][2][8]

Sample Preparation and Extraction

The goal of this stage is to isolate the phenoxyacetic acids from the aqueous matrix and prepare them for derivatization.

Rationale: Phenoxyacetic acid herbicides can exist in various forms, including acids, salts, and esters.[2] An initial optional hydrolysis step using a strong base (e.g., KOH) at elevated temperature ensures that any ester forms are converted to the parent carboxylic acid, allowing for the determination of the total herbicide concentration.[2] Subsequently, the sample must be acidified. Lowering the pH to less than 2 protonates the carboxylic acid group, rendering the analytes much less water-soluble and facilitating their extraction into an organic solvent like diethyl ether.[9]

Protocol:

-

Sample Collection: Collect a 1-liter representative water sample in a scrupulously clean glass bottle.[9]

-

(Optional) Hydrolysis: If the determination of esterified herbicides is required, adjust the sample pH to ≥ 12 with 1M potassium hydroxide (KOH). Heat the sample at room temperature for at least one hour to hydrolyze the esters to their acid form.[2]

-

Acidification: Adjust the sample pH to ≤ 2 by the dropwise addition of concentrated sulfuric acid (H₂SO₄).

-

Liquid-Liquid Extraction (LLE):

-

Transfer the acidified sample to a 2-liter separatory funnel.

-

Add 60 mL of diethyl ether to the funnel, stopper, and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and drain the aqueous (lower) layer back into the original sample bottle. The ether layer contains the extracted herbicides.

-

Repeat the extraction two more times with fresh 60 mL portions of diethyl ether, combining the three ether extracts in the separatory funnel.

-

-

Drying the Extract: Pass the combined ether extract through a drying column containing anhydrous sodium sulfate to remove residual water.[9] Collect the dried extract in a Kuderna-Danish (K-D) concentrator.

Derivatization: Methyl Ester Formation

This is the most critical step for enabling GC analysis. Here, the polar carboxylic acid is converted into a non-polar, volatile methyl ester.

Rationale: Alkylation is a common derivatization technique for converting organic acids into esters.[4] Methylation is preferred for its simplicity and the volatility of the resulting derivatives. Diazomethane has historically been a standard reagent for methylation due to its high reactivity and clean reaction, yielding methyl esters and nitrogen gas as the only byproduct.[5][6] However, it is important to note that diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring experienced personnel and specialized handling procedures.[5] Safer alternatives, such as trimethylsilyldiazomethane (TMS-diazomethane) or acidic methanol solutions, are also available.[10]

Protocol (Using Diazomethane - Extreme Caution Required):

-

Concentration: Concentrate the dried ether extract to approximately 1-2 mL using a K-D apparatus in a water bath.

-

Esterification:

-

Add freshly prepared ethereal diazomethane solution dropwise to the concentrated extract until a faint yellow color persists. This indicates a slight excess of the reagent and the completion of the reaction.

-

Allow the reaction mixture to stand for 10 minutes.

-

-

Solvent Exchange: Exchange the solvent to hexane for better compatibility with the GC column and injection system. Adjust the final volume as needed to meet the required detection limits.

An alternative and safer derivatization involves using pentafluorobenzyl bromide (PFBBr), which is also described in EPA Method 8151A.[9] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another powerful technique for derivatizing acidic protons, forming thermally stable trimethylsilyl (TMS) esters.[11]

Figure 2: The methylation reaction converting a polar acid to a volatile ester.

GC-MS Instrumental Parameters

The following parameters provide a validated starting point for the analysis of phenoxyacetic acid methyl esters. Optimization may be required based on the specific instrumentation used.

Rationale: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides excellent separation for the derivatized herbicides. The temperature program is designed to ensure good resolution of early-eluting compounds while minimizing run time for later-eluting ones. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions for each target analyte.[12]

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent inertness and separation for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injection Volume | 1-2 µL, Splitless | Maximizes transfer of analytes to the column for trace-level analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |

| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 150°C, ramp 45°C/min to 200°C, ramp 10°C/min to 240°C (hold 2 min) | Optimized ramp rates to separate target compounds effectively.[12] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Maintains analytes in the gas phase and prevents contamination. |

| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only ions of interest. |

| Example SIM Ions (2,4-D Methyl Ester) | m/z 234 (Quantitation), 236, 199 (Qualifiers) | Specific fragments used for positive identification and accurate quantification.[12] |

Method Validation and Quality Control

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters should be assessed according to established guidelines.

Rationale: Method validation provides objective evidence that the method is reliable. Linearity demonstrates a proportional response to concentration. Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. Accuracy (recovery) and precision (reproducibility) ensure that the results are both correct and consistent.[13]

| Parameter | Acceptance Criteria | Description |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | Assessed by analyzing a series of calibration standards over the expected concentration range. |

| Accuracy (Recovery) | 70-130% | Determined by analyzing spiked matrix samples at different concentrations. Recoveries for 2,4-D are typically within 71-118%.[13] |

| Precision | Relative Standard Deviation (RSD) ≤ 20% | Assessed from replicate analyses of spiked samples, indicating the method's reproducibility. |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | The lowest concentration of an analyte that can be reliably detected. LODs can range from 0.00008 to 0.0047 µg/L depending on the specific compound and matrix.[13] |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest concentration of an analyte that can be accurately and precisely quantified. |

| Specificity | No interfering peaks at the retention time of the analytes in blank samples. | Confirmed by analyzing matrix blanks and verifying the presence of qualifier ions in positive samples. |

Conclusion

The GC-MS method detailed in this application note provides a reliable and validated workflow for the quantification of phenoxyacetic acid derivatives in environmental water samples. The critical step of chemical derivatization is thoroughly explained, with a focus on methylation to enhance analyte volatility and chromatographic performance. By adhering to the outlined protocols for sample preparation, instrumental analysis, and quality control, laboratories can generate high-quality, defensible data for environmental monitoring and regulatory compliance. This method, grounded in the principles of U.S. EPA Method 8151A, serves as a comprehensive guide for scientists in the field.[1][2]

References

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996, December). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Test Material: 2,4-D MRID: 49314202. Retrieved from [Link]

-

Healy, B. F., Fhloinn, C. N., & Lawlor, P. G. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 92(15), 1729-1744. Retrieved from [Link]

-

Das, B. S., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Journal of The American Society for Mass Spectrometry, 26(6), 960–969. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]

-

Schilling, A. B. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Retrieved from [Link]

-

ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

-

National Environmental Methods Index. (n.d.). EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil... Retrieved from [Link]

-

Newtown Creek Group. (n.d.). Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization. Retrieved from [Link]

-

Healy, B. F., Fhloinn, C. N., & Lawlor, P. G. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 92(15), 1729-1744. Retrieved from [Link]

-

Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

Restek. (2020, October 27). Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]

-

American Laboratory. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Retrieved from [Link]

-

Journal of Analytical Toxicology. (2005, April). Quantification of 2,4-D on Solid-Phase Exposure Sampling Media by LC-MS-MS. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. newtowncreek.info [newtowncreek.info]

- 3. Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization [discover.restek.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. gcms.cz [gcms.cz]

- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. NEMI Method Summary - 8151A [nemi.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of (4-Bromo-2-fluoro-phenoxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Halogenated Phenoxyacetic Acids in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1] Notably, the halogenation of these molecules has been shown to be a critical determinant of their antimicrobial potency. Studies on compounds such as para-bromophenoxyacetic acid have revealed potent activity against a spectrum of both bacteria and fungi, suggesting that the presence and position of halogen substituents can significantly enhance their efficacy.[2]

This document provides a comprehensive guide for the investigation of (4-Bromo-2-fluoro-phenoxy)-acetic acid , a halogenated phenoxyacetic acid derivative, as a potential antibacterial agent. While specific data on the antibacterial activity of this particular compound is not extensively available in current literature, its structural similarity to other active halogenated phenoxyacetic acids makes it a compelling candidate for screening and detailed analysis.

These application notes and protocols are designed to provide researchers with the necessary tools to systematically evaluate the antibacterial properties of this compound, from initial screening to the determination of its bactericidal or bacteriostatic nature. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the test compound's physical and chemical characteristics is fundamental to designing robust and reliable assays.

| Property | Value | Source |

| CAS Number | 451-90-1 | [5] |

| Molecular Formula | C₈H₆BrFO₃ | [5] |

| Molecular Weight | 249.03 g/mol | [5] |

| Melting Point | 113 °C | [5] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Expected to have low aqueous solubility. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | Inferred from similar compounds and general chemical principles.[6][7] |

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of related phenoxyacetic acid derivatives, several potential antibacterial mechanisms can be postulated:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the compound, enhanced by the bromine and fluorine atoms, may facilitate its intercalation into the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.[2]

-

Inhibition of Essential Enzymes: The acetic acid moiety and the substituted phenyl ring could interact with the active sites of critical bacterial enzymes involved in metabolic pathways or cell wall synthesis, leading to the inhibition of bacterial growth.

-

Interference with Nucleic Acid and Protein Synthesis: The compound might interfere with the processes of DNA replication, transcription, or translation, thereby halting bacterial proliferation.[2]

-

Induction of Oxidative Stress: The presence of the compound within the bacterial cell could lead to the generation of reactive oxygen species (ROS), causing damage to cellular components and contributing to cell death.[2]

Further dedicated mechanistic studies would be required to confirm the exact mode of action of this specific compound.

Experimental Protocols for Antibacterial Susceptibility Testing

The following protocols are adapted from established guidelines to provide a standardized approach for assessing the antibacterial activity of this compound.[8][9]

Preparation of Stock and Working Solutions

Given the predicted low aqueous solubility of this compound, a high-concentration stock solution should be prepared in an appropriate organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).[7]

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolution: Transfer the weighed powder to a sterile amber tube or vial. Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 25.6 mM). The exact concentration should be chosen based on the desired final concentration range in the assays.

-

Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but caution should be exercised to avoid degradation.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

Working Solutions: Prepare fresh working solutions on the day of the experiment by diluting the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v). A solvent toxicity control must be included in all experiments.[6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][10]

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

-

Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-